

# Application Notes and Protocols for Endothelial Cell Impedance Assay Using GSK2798745

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## Compound of Interest

Compound Name: GSK2798745

Cat. No.: B607803

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## Introduction

These application notes provide a detailed protocol for utilizing the selective TRPV4 ion channel inhibitor, **GSK2798745**, in an endothelial cell impedance assay. This assay is a powerful tool for assessing endothelial barrier function in real-time and can be applied to screen for compounds that modulate endothelial permeability. **GSK2798745**, a potent and selective blocker of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, serves as a key reagent in this context.<sup>[1][2][3]</sup> Activation of TRPV4 channels in endothelial cells by agonists like GSK1016790A leads to a disruption of the endothelial barrier, which can be quantified by a decrease in electrical impedance across a monolayer of endothelial cells.<sup>[4][5]</sup> The inhibitory effect of **GSK2798745** on this process can be precisely measured, making this assay suitable for characterizing the potency and efficacy of TRPV4 antagonists.

## Mechanism of Action

The integrity of the endothelial barrier is crucial for vascular homeostasis. Disruption of this barrier is a key event in various pathological conditions, including inflammation and edema. The TRPV4 ion channel, expressed on endothelial cells, is a critical regulator of endothelial permeability. Activation of TRPV4 by its agonist GSK1016790A triggers a cascade of intracellular events, primarily a significant influx of calcium (Ca<sup>2+</sup>). This increase in intracellular Ca<sup>2+</sup> leads to the rearrangement of the actin cytoskeleton and the disassembly of adherens junctions, which are essential for maintaining cell-cell adhesion. The resulting intercellular gaps

compromise the barrier function of the endothelial monolayer, leading to increased permeability. This change in barrier integrity can be monitored in real-time by measuring the electrical impedance across the cell layer. **GSK2798745** specifically inhibits the initial Ca<sup>2+</sup> influx through the TRPV4 channel, thereby preventing the subsequent downstream events and maintaining the integrity of the endothelial barrier.

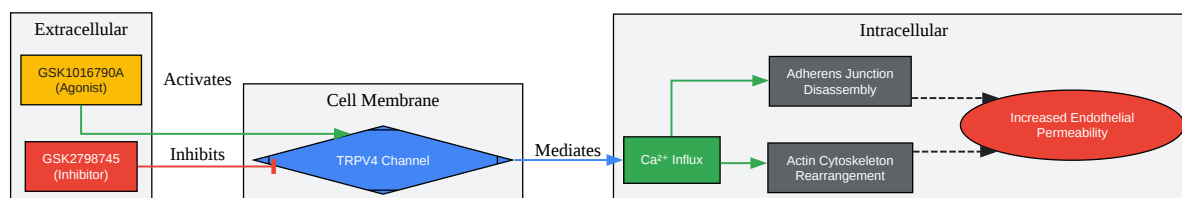
## Data Presentation

The following tables summarize key quantitative data for the compounds used in this assay.

Table 1: Compound Activity Data

Compound	Target	Action	Cell Type	Assay	IC50 / EC50
GSK2798745	TRPV4	Inhibitor	Human Umbilical Vein Endothelial Cells (HUVECs)	Impedance Assay	2.9 nM (IC50)
GSK1016790 A	TRPV4	Agonist	Human Embryonic Kidney (HEK293) cells expressing TRPV4	Ca <sup>2+</sup> Influx Assay	2.1 nM (EC50)
GSK1016790 A	TRPV4	Agonist	HUVECs	Ca <sup>2+</sup> Influx Assay	31 nM (EC50)

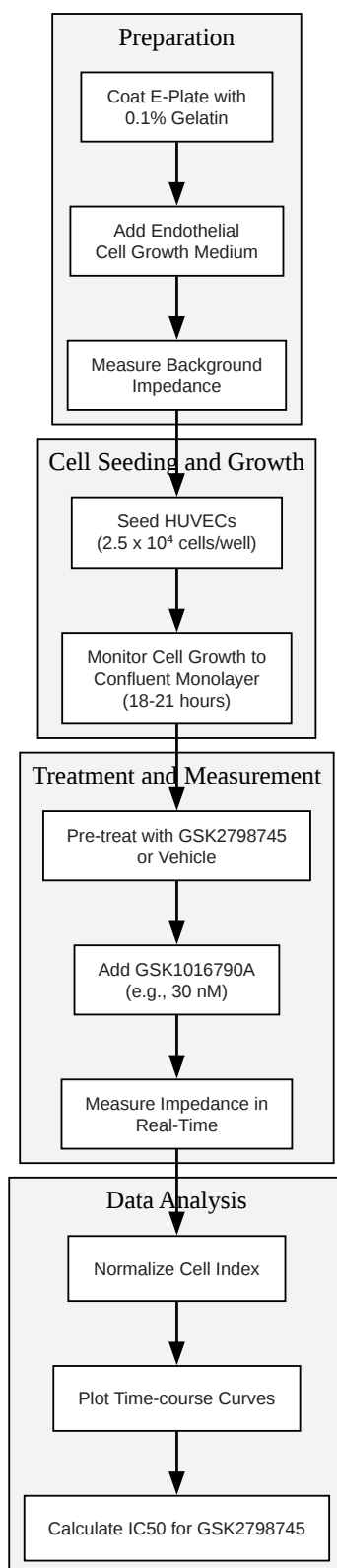
## Signaling Pathway Diagram



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Caption: TRPV4 signaling cascade in endothelial cells.

## Experimental Workflow Diagram



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Caption: Endothelial cell impedance assay workflow.

## Experimental Protocols

### Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs), low passage ( $\leq 6$ )
- Endothelial Cell Growth Medium-2 (EGM-2) BulletKit (or equivalent)
- **GSK2798745** (TRPV4 inhibitor)
- GSK1016790A (TRPV4 agonist)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution, 0.25%
- Gelatin, 0.1% solution in sterile water
- xCELLigence E-Plate 16 or 96
- xCELLigence Real-Time Cell Analyzer (RTCA) instrument or equivalent

### Protocol for Endothelial Cell Impedance Assay

#### 1. Preparation of E-Plates

- Under sterile conditions in a cell culture hood, coat the wells of an xCELLigence E-plate with a 0.1% gelatin solution for 1 hour at 37°C or overnight at 4°C.
- Aspirate the gelatin solution and wash each well once with sterile PBS.
- Add 100  $\mu$ L of pre-warmed EGM-2 to each well.
- Place the E-plate into the xCELLigence instrument located in a 37°C, 5% CO<sub>2</sub> incubator and perform a background impedance reading.

#### 2. HUVEC Seeding and Monolayer Formation

- Culture HUVECs in EGM-2 and passage them when they reach approximately 75-80% confluency. Use cells at a low passage number ( $\leq 6$ ) for optimal results.
- Harvest sub-confluent HUVECs using trypsin-EDTA. Neutralize the trypsin with a serum-containing medium and centrifuge the cells at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh EGM-2 and perform a cell count.
- Adjust the cell suspension to a final density of  $2.5 \times 10^5$  cells/mL in EGM-2.
- Add 100  $\mu$ L of the HUVEC suspension to each well of the background-calibrated E-plate, resulting in a seeding density of  $2.5 \times 10^4$  cells per well.
- Place the E-plate in the cell culture hood at room temperature for 30 minutes to allow for even cell distribution.
- Transfer the E-plate to the xCELLigence instrument and begin monitoring impedance at 10-15 minute intervals.
- Allow the HUVECs to grow for 18-21 hours, or until a stable, confluent monolayer is formed, as indicated by a plateau in the Cell Index.

### 3. Compound Treatment and Data Acquisition

- Prepare stock solutions of **GSK2798745** and GSK1016790A in DMSO. Further dilute the compounds to the desired working concentrations in EGM-2. Ensure the final DMSO concentration in the wells does not exceed a level that affects cell viability (typically  $\leq 0.1\%$ ).
- Once the HUVEC monolayer is stable, pause the impedance measurement.
- Carefully remove the E-plate from the instrument and pre-treat the cells by adding the desired concentrations of **GSK2798745** or vehicle control to the appropriate wells.
- Incubate the plate with the inhibitor for a predetermined time (e.g., 30-60 minutes) in the incubator.
- Following the pre-incubation, add the TRPV4 agonist, GSK1016790A (e.g., a final concentration of 30 nM), to the wells.

- Immediately return the E-plate to the xCELLigence instrument and resume real-time impedance measurements.
- Continue monitoring for several hours to observe the full effect of the agonist and the inhibitory action of **GSK2798745**.

#### 4. Data Analysis

- The impedance values are automatically converted to a dimensionless parameter called the Cell Index.
- Normalize the Cell Index values at the time point just before the addition of the agonist to 1.0 for all wells.
- Plot the normalized Cell Index over time to visualize the disruption of the endothelial barrier by GSK1016790A and its inhibition by **GSK2798745**.
- To determine the potency of **GSK2798745**, generate a dose-response curve by plotting the percentage of inhibition of the GSK1016790A-induced impedance drop against the concentration of **GSK2798745**.
- Calculate the IC50 value from the dose-response curve using a suitable software package.

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